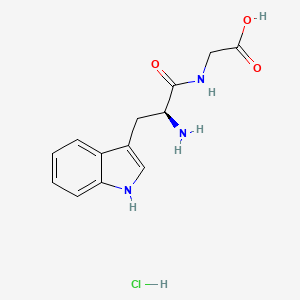
Trp-gly hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trp-gly hydrochloride typically involves the coupling of tryptophan and glycine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond between the amino acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often employing automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Trp-gly hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups in the compound, although specific reduction reactions for this compound are less commonly studied.
Substitution: Substitution reactions can occur at the functional groups of the amino acids, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxyl radicals.
Reduction: Reducing agents like sodium borohydride may be used.
Substitution: Various reagents can be employed depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of tryptophan, such as N-formylkynurenine and kynurenine, as well as other modified peptides depending on the specific reaction conditions .
科学的研究の応用
Trp-gly hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide chemistry and reaction mechanisms.
Biology: The compound is employed in studies of protein structure and function, as well as in investigations of peptide interactions with biological molecules.
Medicine: this compound is explored for its potential therapeutic applications, including its role in modulating biological pathways and its use as a precursor for drug development.
Industry: The compound is utilized in the production of peptide-based materials and as a standard in analytical techniques like HPLC
作用機序
The mechanism of action of Trp-gly hydrochloride involves its interaction with various molecular targets and pathways. The tryptophan residue can participate in cation-π interactions, which are crucial for many biochemical processes. Additionally, the compound can be involved in redox reactions, influencing cellular oxidative stress and signaling pathways .
類似化合物との比較
Similar Compounds
Tryptophan: An essential amino acid with similar oxidative properties.
Glycine: A simple amino acid that can form dipeptides with various other amino acids.
Other Dipeptides: Compounds like Ala-Gly (alanine-glycine) and Gly-Gly (glycine-glycine) share structural similarities but differ in their specific properties and applications
Uniqueness
Trp-gly hydrochloride is unique due to the presence of the tryptophan residue, which imparts specific chemical reactivity and biological activity. The combination of tryptophan and glycine in a single dipeptide allows for unique interactions and applications that are not observed in other simple dipeptides.
特性
分子式 |
C13H16ClN3O3 |
|---|---|
分子量 |
297.74 g/mol |
IUPAC名 |
2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C13H15N3O3.ClH/c14-10(13(19)16-7-12(17)18)5-8-6-15-11-4-2-1-3-9(8)11;/h1-4,6,10,15H,5,7,14H2,(H,16,19)(H,17,18);1H/t10-;/m0./s1 |
InChIキー |
ZXDBRRXRSQTQCU-PPHPATTJSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)N.Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















